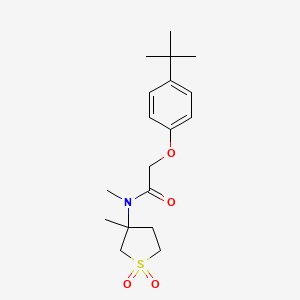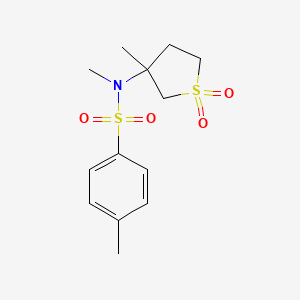![molecular formula C30H23NO6 B4154257 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4154257.png)
1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Vue d'ensemble
Description
1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including benzyloxy, methoxy, and furylmethyl groups, which contribute to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the chromeno[2,3-c]pyrrole core: This step involves cyclization reactions under specific conditions to form the core structure.
Introduction of the benzyloxy and methoxy groups: These groups are usually introduced through substitution reactions using appropriate reagents.
Attachment of the furylmethyl group: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the furylmethyl group to the core structure.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often using catalysts and optimized reaction conditions.
Analyse Des Réactions Chimiques
1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups into their reduced forms.
Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: The furylmethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are being explored in various studies.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and lead to downstream biological effects.
Interacting with DNA or RNA: This can affect gene expression and cellular functions.
Modulating signaling pathways: The compound can influence various signaling pathways, leading to changes in cellular behavior.
Comparaison Avec Des Composés Similaires
1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds, such as:
1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(4-methoxybenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole: This compound has similar structural features but differs in the substitution pattern, leading to different chemical and biological properties.
1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3-chloro-4-methylphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: The presence of chloro and methyl groups introduces additional reactivity and potential biological activities.
Propriétés
IUPAC Name |
2-(furan-2-ylmethyl)-1-(3-methoxy-4-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO6/c1-34-25-16-20(13-14-24(25)36-18-19-8-3-2-4-9-19)27-26-28(32)22-11-5-6-12-23(22)37-29(26)30(33)31(27)17-21-10-7-15-35-21/h2-16,27H,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHCDEHTBBOGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4154177.png)
![4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B4154182.png)

![ethyl 1-[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4154205.png)

![4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine](/img/structure/B4154222.png)
![2-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-7-chloro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4154229.png)
![1-(4-methylphenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4154244.png)
![2-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4154250.png)
![2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4154264.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-isopropoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4154274.png)
![1-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4154279.png)
![1-(3,4-dichlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4154286.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4154287.png)
